2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
CAS No.:
Cat. No.: VC17884454
Molecular Formula: C11H9IN4
Molecular Weight: 324.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9IN4 |
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Molecular Weight | 324.12 g/mol |
IUPAC Name | 2-(4-iodo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile |
Standard InChI | InChI=1S/C11H9IN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3 |
Standard InChI Key | NVLGSIVALNRKIK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1CC#N)C2=CN=CC=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile comprises a pyrazole core substituted at the 1-position with an acetonitrile group, at the 3-position with a pyridin-3-yl moiety, and at the 4- and 5-positions with iodine and methyl groups, respectively. The presence of iodine contributes to its high molecular weight (estimated at 354.15 g/mol) and influences its hydrophobicity (calculated logP ≈ 2.1) . The nitrile group enhances electrophilicity, potentially enabling covalent interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₀IN₅ |
Molecular Weight | 354.15 g/mol |
logP (Predicted) | 2.1 |
Hydrogen Bond Acceptors | 5 (Nitrile, pyridine N, pyrazole N atoms) |
Rotatable Bonds | 2 (Acetonitrile and pyridinyl linkages) |
Synthetic Methodologies
Pyrazole Ring Formation
The synthesis of pyrazole derivatives typically begins with cyclocondensation reactions. For example, 1,3-diketones or α,β-unsaturated ketones react with hydrazines to form the pyrazole core . In the case of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, a plausible route involves:
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Formation of 3-(pyridin-3-yl)-1H-pyrazole: A Knorr-type reaction between pyridin-3-yl-acetylene and hydrazine hydrate under acidic conditions .
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Iodination: Electrophilic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce iodine at the 4-position .
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Methylation: Alkylation at the 5-position with methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) .
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Acetonitrile Substitution: Treatment of the 1-H pyrazole intermediate with chloroacetonitrile (ClCH₂CN) under basic conditions to install the acetonitrile group .
Key Reaction Step:
Optimization Challenges
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The pyridin-3-yl group exhibits characteristic aromatic protons as a multiplet at δ 7.2–8.5 ppm. The methyl group at the 5-position appears as a singlet near δ 2.3 ppm, while the acetonitrile’s methylene protons resonate as a singlet at δ 4.0–4.5 ppm .
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¹³C NMR: The nitrile carbon is observed at δ 115–120 ppm, and the pyridine carbons appear between δ 120–150 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound would show a molecular ion peak at m/z 354.15 (M+H)⁺, with isotopic patterns consistent with iodine’s natural abundance .
Compound | Target Kinase | IC₅₀ (nM) | Source |
---|---|---|---|
RK-59638 (Analog) | ALK2 (R206H) | 12 | J. Med. Chem. |
JDQ443 (Pyrazole-based) | KRASG12C | 3.4 | ACS Figshare |
Stability and Metabolic Considerations
The nitrile group’s susceptibility to hydrolysis by cytochrome P450 enzymes necessitates prodrug strategies for in vivo applications . Additionally, the iodine atom may confer metabolic stability, as seen in iodinated kinase inhibitors with prolonged half-lives .
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